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Cat. No.: B095174

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Cope rearrangements of divinylcyclopropanes
and divinyloxiranes, two powerful reactions in synthetic chemistry for the construction of seven-
membered rings. The content is based on a comprehensive review of theoretical and
experimental data to offer an objective analysis of their performance and applications.

Introduction

The[1][1]-sigmatropic rearrangement of cis-1,2-divinylcyclopropane to cyclohepta-1,4-diene
and the analogous rearrangement of cis-2,3-divinyloxirane to 4,5-dihydrooxepine are
synthetically valuable transformations. These reactions are driven by the release of strain
energy from the three-membered ring, leading to the formation of a thermodynamically more
stable seven-membered ring system. While both are variants of the Cope rearrangement, the
presence of an oxygen atom in the divinyloxirane framework introduces significant differences
in reactivity and reaction conditions.

Mechanistic Overview

Both rearrangements proceed through a concerted, pericyclic mechanism involving a six-
membered, boat-like transition state. For the rearrangement to occur, the vinyl substituents on
the cyclopropane or oxirane ring must be in a cis configuration. Trans-isomers do not undergo
the rearrangement directly but can isomerize to the cis-form at higher temperatures.
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The generally accepted mechanism for the rearrangement of cis-divinylcyclopropane is a
concerted[1][1]-sigmatropic shift. Computational studies and experimental evidence support a
boat-like transition state over a chair-like one, which is favored in the classic Cope
rearrangement of 1,5-hexadiene. This preference is attributed to the geometric constraints
imposed by the three-membered ring.

Similarly, cis-divinyloxirane rearranges to 4,5-dihydrooxepine through a concerted, boat-like
transition state. The key difference lies in the higher activation energy required for this
transformation compared to its carbocyclic counterpart, a factor attributed to differences in ring
strain between cyclopropane and oxirane.

Quantitative Comparison of Reaction Energetics

The following table summarizes key quantitative data for the rearrangements of cis-
divinylcyclopropane and cis-divinyloxirane, drawing from both experimental findings and
density functional theory (DFT) calculations.

cis-
Parameter Divinylcyclopropan cis-Divinyloxirane Data Source
e

Activation Energy (Ea)

] 24.2 kcal/mol Experimental[2] /
/ Gibbs Free Energy ~20 kcal/mol[2]
o (Calculated) DFT[3]
of Activation (AGY)
Reaction Enthalpy -20.1 kcal/mol -14.9 kcal/mol
DFT[4]
(AH) (Calculated) (Calculated)

. 11 minutes at 288.5 K _
Half-life (t1/2) (15.35 “C)2] Not reported Experimental[2]

Below room
Typical Reaction temperature to )
> 60 °C Experimental
Temperature elevated

temperatures[1]

Experimental Protocols
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Synthesis and Rearrangement of a Divinylcyclopropane
Derivative

The following protocol is an example of the synthesis of a divinylcyclopropane derivative and its
subsequent thermal rearrangement.

Step 1: Formation of the Silyl Enol Ether

To a cold (-78 °C), stirred solution of lithium diisopropylamide (LDA) (1.4-1.5 mmol per mmol of
ketone) in dry tetrahydrofuran (THF) (4 mL per mmol of base) under an argon atmosphere, a
solution of n-butyl-trans-2-vinylcyclopropyl ketone (1.19 mmol) in dry THF (1 mL per mmol of
ketone) is added slowly. The resulting solution is stirred at -78 °C for 45 minutes. A solution of
freshly sublimed tert-butyldimethylsilyl chloride (1.6 mmol per mmol of ketone) in dry THF (1 mL
per mmol of chloride) is then added, followed by dry hexamethylphosphoramide (HMPA) (0.5
mL per mmol of ketone). After removal of the solvent, the corresponding silyl enol ether is
obtained as a colorless oil.

Step 2: Thermal Rearrangement

The silyl enol ether is heated neat under an argon atmosphere at 230 °C (air-bath temperature)
for 30—60 minutes. Direct distillation of the resulting material (140-150 °C at 12 torr) provides
the cycloheptadiene product in 85% vyield.[5]

Synthesis and Rearrangement of a Divinyloxirane

A detailed experimental protocol for the synthesis and thermal rearrangement of the parent cis-
2,3-divinyloxirane was not found in the search results. However, it is reported that cis-
divinyloxirane is stable at room temperature and rearranges to 4,5-dihydrooxepine at
temperatures above 60 °C. The synthesis of related substituted divinyloxiranes has been
described, often involving the epoxidation of the corresponding diene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the reaction pathways for
the rearrangements of cis-divinylcyclopropane and cis-divinyloxirane.
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cis-Divinylcyclopropane Transition State Cyclohepta-1,4-diene
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Caption: Rearrangement of cis-divinylcyclopropane.

cis-Divinyloxirane Transition State 4,5-Dihydrooxepine
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Caption: Rearrangement of cis-divinyloxirane.

Conclusion

The rearrangements of divinylcyclopropanes and divinyloxiranes are valuable synthetic tools
for accessing seven-membered ring systems. The choice between these two substrates
depends on the desired product and the tolerable reaction conditions.

The divinylcyclopropane rearrangement is characterized by a lower activation barrier and can
often proceed at or below room temperature, making it suitable for the synthesis of sensitive
molecules. The reaction is highly efficient and thermodynamically favorable due to the
significant release of ring strain.

The divinyloxirane rearrangement provides access to oxygen-containing seven-membered
rings (dihydrooxepines), which are present in a number of natural products. However, this
rearrangement requires higher temperatures due to a higher activation barrier compared to its
carbocyclic analog.
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For drug development professionals and synthetic chemists, understanding the kinetic and
thermodynamic differences between these two rearrangements is crucial for designing efficient
and selective synthetic routes to complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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